Quercetin 3-arabinoside Quercetin 3-arabinoside Quercetin 3-arabinoside is a member of flavonoids and a glycoside.
Polystachoside is a natural product found in Punica granatum, Euphorbia hyssopifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5041-68-9
VCID: VC17979554
InChI: InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1
SMILES:
Molecular Formula: C20H18O11
Molecular Weight: 434.3 g/mol

Quercetin 3-arabinoside

CAS No.: 5041-68-9

Cat. No.: VC17979554

Molecular Formula: C20H18O11

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Quercetin 3-arabinoside - 5041-68-9

Specification

CAS No. 5041-68-9
Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
IUPAC Name 3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1
Standard InChI Key BDCDNTVZSILEOY-BQCJVYABSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O
Melting Point 239 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Quercetin 3-arabinoside consists of a quercetin backbone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-ol) linked to an arabinose sugar via a β-glycosidic bond at the C-3 position . The arabinose moiety exists in the pyranose form, with stereochemistry defined by the (2R,3S,4R,5R) configuration . This stereochemical arrangement significantly influences its solubility and metabolic stability. The compound’s isomeric SMILES notation is:
OC[C@@H]1O[C@H](OC2=C(OC3=C(C(O)=CC(O)=C3)C2=O)C2=CC=C(O)C(O)=C2)[C@H](O)[C@H]1O\text{OC[C@@H]1O[C@H](OC2=C(OC3=C(C(O)=CC(O)=C3)C2=O)C2=CC=C(O)C(O)=C2)[C@H](O)[C@H]1O}
and its InChI key is PZZRDJXEMZMZFD-KRLKJCFRSA-N .

Physicochemical Characteristics

The compound’s physicochemical properties, derived from computational and experimental analyses, are summarized below:

PropertyValueSource
Molecular Weight434.30 g/mol
Exact Mass434.084911 g/mol
Topological Polar Surface186.00 Ų
LogP (XLogP)0.40
Hydrogen Bond Donors7
Hydrogen Bond Acceptors11
Rotatable Bonds3

These properties underpin its moderate hydrophilicity, with a topological polar surface area (TPSA) of 186 Ų suggesting limited blood-brain barrier permeability .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Quercetin 3-arabinoside has been qualitatively detected in multiple plant families, though quantitative data remain scarce. Key sources include:

Plant SpeciesCommon NameFamilyTissue
Foeniculum vulgareFennelApiaceaeSeeds, leaves
Laurus nobilisSweet bayLauraceaeLeaves
Corylus avellanaHazelnutBetulaceaeNuts, bark
Punica granatumPomegranateLythraceaeFruit rind
Vaccinium macrocarponCranberryEricaceaeFruit

Biosynthesis

The compound arises via the flavonoid biosynthesis pathway:

  • Phenylpropanoid Pathway: Conversion of phenylalanine to 4-coumaroyl-CoA.

  • Chalcone Formation: Condensation with malonyl-CoA to form naringenin chalcone.

  • Modification Steps: Hydroxylation, oxidation, and glycosylation at C-3 using UDP-arabinose as the sugar donor .

Enzymes such as flavonoid 3-O-glycosyltransferase (F3GT) mediate the final glycosylation step, though species-specific isoforms may influence arabinose linkage patterns .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Metabolism

In silico predictions using admetSAR 2.0 highlight key pharmacokinetic traits:

ParameterPredictionProbability (%)
Human Intestinal AbsorptionYes67.8
Caco-2 PermeabilityLow86.7
Oral BioavailabilityModerate64.3
CYP3A4 SubstrateYes64.6
P-glycoprotein SubstrateYes69.6

These data suggest that quercetin 3-arabinoside undergoes partial intestinal absorption, likely via passive diffusion, and is susceptible to first-pass metabolism mediated by CYP3A4 .

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is the gold standard for detecting quercetin 3-arabinoside in plant extracts . Typical parameters include:

ColumnMobile PhaseDetection WavelengthRetention Time
C18 reversed-phaseAcetonitrile/0.1% formic acid370 nm12–14 min

Spectroscopic Characterization

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra reveal distinct signals for the arabinose protons (δ 3.5–5.5 ppm) and quercetin aglycone (δ 6.2–7.8 ppm) .

  • IR: Stretching vibrations at 1650 cm1^{-1} (C=O) and 3400 cm1^{-1} (OH) confirm the flavonoid structure .

Challenges and Future Directions

Research Gaps

  • Pharmacological Studies: No in vivo trials have assessed efficacy or toxicity.

  • Synthesis Routes: Chemical synthesis remains unreported, hindering large-scale production.

  • Structure-Activity Relationships: The impact of arabinose stereochemistry on bioactivity is unknown.

Recommendations

  • Prioritize in vivo studies to validate antioxidant and anti-inflammatory claims.

  • Develop synthetic protocols using enzymatic glycosylation or solid-phase synthesis.

  • Explore synergies with other polyphenols in complex matrices like cranberry extracts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator